2-Bromovinyl ethyl ether

Description

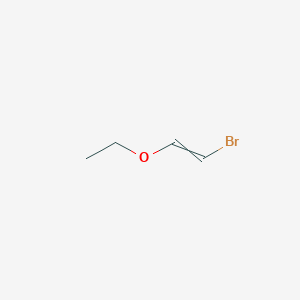

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7BrO |

|---|---|

Molecular Weight |

151.00 g/mol |

IUPAC Name |

1-bromo-2-ethoxyethene |

InChI |

InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3 |

InChI Key |

BCFCTTHZFYZOHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=CBr |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 2 Bromovinyl Ethyl Ether

Dehydrohalogenation Approaches

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, stands as a fundamental method for introducing unsaturation into organic molecules. In the context of synthesizing 2-bromovinyl ethyl ether, this approach typically starts from a saturated, di-halogenated precursor.

A primary route to this compound involves the dehydrobromination of its saturated precursor, 1,2-dibromoethyl ethyl ether. This reaction is an elimination process where one equivalent of hydrogen bromide (HBr) is removed from the starting material to form a carbon-carbon double bond. The reaction is facilitated by a base, with amines being a suitable class of reagents for this purpose.

The general transformation can be represented as: Br-CH₂-CH(Br)-O-CH₂CH₃ + Base → CH(Br)=CH-O-CH₂CH₃ + Base·HBr

While various bases can be employed, amines act by abstracting a proton from the carbon atom adjacent to the ethoxy group. The selection of the amine and reaction conditions can influence the reaction rate and the yield of the desired product. The process typically involves treating the dibrominated ether with the amine in a suitable solvent.

Table 1: Representative Reaction Parameters for Amine-Mediated Dehydrohalogenation

| Parameter | Description |

|---|---|

| Starting Material | 1,2-Dibromoethyl Ethyl Ether |

| Reagent Class | Amine (e.g., Triethylamine (B128534), DBU) |

| Role of Reagent | Base to facilitate HBr elimination |

| Solvent | Aprotic solvents (e.g., Diethyl ether, THF) |

| Product | this compound |

The dehydrohalogenation reaction for forming vinyl ethers from 1,2-dihaloethyl ethers predominantly proceeds through an E2 (bimolecular elimination) mechanism . acs.orgyoutube.com This pathway is a concerted, one-step process where the base removes a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of a π-bond. youtube.com

Key features of the E2 mechanism in this synthesis include:

Concerted Reaction : The C-H bond breaking and the C-Br bond breaking occur in a single, concerted step without the formation of an intermediate. youtube.com

Base-Induced Proton Abstraction : The base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group.

Stereoelectronic Requirement : The E2 reaction has a strict stereochemical requirement. It proceeds most efficiently when the abstracted proton and the leaving group are in an anti-periplanar (or trans) conformation. youtube.comthieme-connect.de This arrangement allows for optimal orbital overlap for the formation of the new double bond. Consequently, the stereochemistry of the starting 1,2-dibromoethyl ethyl ether can significantly impact the reaction rate and the isomeric purity of the resulting this compound. thieme-connect.de For the elimination to occur, the molecule must adopt a conformation where the hydrogen and bromine atoms to be eliminated are positioned 180° apart.

Advanced Synthetic Route Development and Optimization

Beyond classical amine-mediated elimination, other strategies have been developed to synthesize this compound, focusing on alternative starting materials and more forceful reaction conditions.

One prominent alternative method is the direct bromination of ethyl vinyl ether. smolecule.com This addition reaction must be carefully controlled to prevent further reactions.

Another powerful method for elimination involves using strong bases like potassium hydroxide (B78521) (KOH), often at elevated temperatures. thieme-connect.de This approach can effectively drive the dehydrohalogenation of 2-halovinyl ethers to form alk-1-ynyl ethers, but the intermediate, this compound, is formed along this pathway. thieme-connect.de The reaction conditions, particularly the strength of the base and the temperature, are critical parameters that are optimized to favor the formation and isolation of the vinyl ether. For industrial-scale production, continuous flow reactors may be utilized to enhance yield, purity, and safety through precise control of reaction conditions. smolecule.com

Reactivity Profiles and Mechanistic Investigations of 2 Bromovinyl Ethyl Ether

Nucleophilic Substitution and Addition Reactions

Reactions with Amide Bases

The reaction of 2-bromovinyl ethyl ether with strong bases, such as lithium amide in liquid ammonia (B1221849), is a key method for the synthesis of acetylenic ethers. orgsyn.orgorgsyn.org This transformation proceeds through a dehydrohalogenation mechanism to generate an unstable ethoxyacetylene intermediate. This intermediate can then be trapped in situ by an alkylating agent, such as diethyl sulfate (B86663) or ethyl bromide, to yield the corresponding 1-ethoxy-1-alkyne. orgsyn.orgorgsyn.org For instance, the treatment of this compound with lithium amide followed by alkylation with diethyl sulfate affords 1-ethoxy-1-butyne (B79695) in a reported yield of approximately 55%. orgsyn.org

Dehydrohalogenation: this compound reacts with lithium amide to eliminate hydrogen bromide, forming ethoxyacetylene.

Alkylation: The resulting lithium ethoxyacetylide is then alkylated with an electrophile like diethyl sulfate to produce 1-ethoxy-1-butyne.

This two-step, one-pot procedure provides a direct route to functionalized acetylenic ethers from a readily available vinyl ether.

Several studies have focused on optimizing the reaction conditions to improve the yield of acetylenic ethers. Key factors that have been investigated include the purity of the reagents and the work-up procedure.

For example, it has been observed that using ammonia that has been predried over calcium hydride can lead to a significant increase in the yield of the desired 1-ethoxy-1-propyne. orgsyn.org This suggests that the presence of water can interfere with the reaction, likely by protonating the highly reactive acetylide intermediate.

Furthermore, the volatility of the product, such as 1-ethoxy-1-butyne, necessitates careful handling during the work-up. orgsyn.orgorgsyn.org To prevent loss of the product, it is recommended to work up the reaction mixture before the ammonia solvent is allowed to evaporate. orgsyn.org Additionally, ensuring a sufficient excess of the alkylating agent, such as a twofold excess of ethyl bromide, is crucial to drive the alkylation step to completion and minimize competing elimination reactions. orgsyn.org

Table 1: Factors Influencing the Yield of Acetylenic Ethers

| Factor | Observation | Reference |

| Purity of Ammonia | Use of predried ammonia significantly increases product yield. | orgsyn.org |

| Work-up Procedure | Working up the product before ammonia evaporation minimizes loss due to volatilization. | orgsyn.orgorgsyn.org |

| Excess of Alkylating Agent | A twofold excess of ethyl bromide is recommended for good yields of 1-ethoxy-1-butyne. | orgsyn.org |

General Principles of Nucleophilic Reactivity on Bromovinyl Ethers

The bromine atom in this compound is susceptible to replacement by various nucleophiles. The reactivity is influenced by the electronic effects of the ethoxy group and the nature of the nucleophile. The ethoxy group, being an electron-donating group, can influence the regioselectivity and rate of nucleophilic attack. Nucleophilic substitution reactions on vinyl halides can proceed through different mechanisms, including SN2-type pathways. The double bond in this compound can also undergo addition reactions with various reagents.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product.

For instance, palladium catalysts have been shown to be effective for the cross-coupling of β-bromo vinyl ethers. acs.org The choice of ligand on the palladium catalyst is critical for achieving high activity and selectivity. acs.org Palladium-catalyzed reactions of this compound with disubstituted acetylenes in the presence of triethylamine (B128534) can lead to the formation of fulvenes. researchgate.net These fulvenes can then be hydrolyzed to produce cyclopentadiene (B3395910) carboxaldehydes, demonstrating the synthetic utility of this methodology. researchgate.net

Furthermore, palladium-catalyzed alkenylation of pyridylmethyl ethers with vinyl bromides, including derivatives of this compound, has been developed. nih.gov These reactions provide access to β,γ-unsaturated ethers without isomerization or Heck byproducts. nih.gov The Sonogashira reaction, a palladium/copper-catalyzed cross-coupling of vinyl halides with terminal acetylenes, has also been explored with substrates related to this compound, leading to the synthesis of enyne hydrocarbons. mdpi.comresearchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions of this compound and Related Compounds

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Fulvene (B1219640) Synthesis | Disubstituted Acetylenes | Palladium catalyst / Triethylamine | Fulvenes | researchgate.net |

| Alkenylation | Pyridylmethyl Ethers | Pd(OAc)₂ / NIXANTPHOS / LiN(SiMe₃)₂ | β,γ-Unsaturated Ethers | nih.gov |

| Sonogashira Coupling | Terminal Acetylenes | Pd/Cu catalyst | Enyne Hydrocarbons | mdpi.comresearchgate.net |

Ruthenium-Catalyzed Reactions

This compound participates in ruthenium-catalyzed reactions, notably in the synthesis of acetals through transetherification and deuteration. ual.es In the presence of a water-soluble ruthenium allenylidene complex, [{RuCl(µ-Cl)(C=C=CPh2)(TPPMS)2}2]Na4, and deuterated methanol (B129727) (CD3OD), this compound is converted into 2-bromo-2-deutero-1,1-bis(trideuteromethoxy)ethane. ual.es This reaction proceeds under mild conditions (47 °C) and involves the exchange of the ether substituent followed by the addition of the alcohol across the double bond, with regioselective deuteration at the β-carbon. ual.es

The formation of CD3-diacetals from linear vinyl ethers like this compound results from the condensation of acetaldehyde (B116499) and CD3OD, which occurs after the cleavage of the vinyl carbon-oxygen bond. ual.es This process highlights a selective transformation where both transetherification and deuteration occur. ual.es

Table 2: Ruthenium-Catalyzed Deuteration of this compound

| Substrate | Catalyst | Reagent | Product | Reference |

|---|

This table details the specific ruthenium-catalyzed deuteration reaction of this compound.

In certain ruthenium-catalyzed reactions, the expected formation of particular side products is notably absent. For instance, during the peri-alkynylation of naphthols with bromoalkynes using [RuCl2(p-cymene)]2 as a catalyst, the competitive formation of (Z)-2-bromovinyl phenyl ethers was not observed, even though the reaction is conducted in the presence of a mild base. acs.org This suggests a high degree of selectivity in the catalytic cycle, avoiding the pathway that would lead to the ether product. The reaction instead proceeds through metalation, insertion of the alkyne, and subsequent bromide elimination to yield the desired alkynylated naphthol. acs.org

Radical Reaction Pathways and Related Mechanistic Concepts

The involvement of this compound in radical reactions is an area of mechanistic interest. Radical bromination is a known process that can be initiated by light (hν) and proceeds via a radical chain mechanism. youtube.com While specific studies detailing the radical pathways of this compound itself are not extensively covered in the provided context, general principles of radical reactions involving similar structures can be considered. For instance, the addition of a bromine radical to a double bond is a key step in many such reactions. researchgate.net

Computational studies on related systems, such as the bromoboration of acetylene (B1199291), have explored radical addition-elimination mechanisms. researchgate.net These studies investigate the energetics of bromine radical attack on different ends of a C=C bond and subsequent rotational barriers, providing insight into the factors that control product distribution in radical-mediated transformations. researchgate.net

Other Significant Transformation Capabilities

Beyond the specific reactions detailed above, this compound serves as a precursor for other valuable synthetic intermediates. For instance, it can be converted to ethoxyacetylene through dehydrobromination. thieme-connect.de This reaction is typically achieved by treating the Z-isomer of this compound with powdered potassium hydroxide (B78521) at elevated temperatures (120–140°C). thieme-connect.de The E-isomer does not undergo this elimination reaction under the same conditions. thieme-connect.de

Furthermore, the bromine atom in this compound can be substituted in various cross-coupling reactions, expanding its synthetic utility.

Stereochemical Aspects of 2 Bromovinyl Ethyl Ether Chemistry

Isomerism (E/Z Configuration) in 2-Bromovinyl Ethyl Ether

The structure of this compound, with a bromine atom and an ethoxy group attached to a vinyl (ethenyl) group, allows for the existence of geometric isomers. smolecule.com This isomerism arises from the restricted rotation around the carbon-carbon double bond. The two possible isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.

In the case of this compound (1-bromo-2-ethoxyethene), the substituents on the double-bonded carbons are bromine (Br) and hydrogen (H) on one carbon, and an ethoxy group (-OCH2CH3) and hydrogen (H) on the other.

Priority Assignment:

On the first carbon (C1), bromine (higher atomic number) has a higher priority than hydrogen.

On the second carbon (C2), the oxygen of the ethoxy group has a higher atomic number than hydrogen, so the ethoxy group has higher priority.

(Z)-Isomer: The (Z) configuration, from the German word zusammen (together), describes the isomer where the high-priority groups (bromine and the ethoxy group) are on the same side of the double bond. cymitquimica.comlibretexts.org This is also referred to as the cis-isomer.

(E)-Isomer: The (E) configuration, from the German word entgegen (opposite), describes the isomer where the high-priority groups are on opposite sides of the double bond. libretexts.org This is also known as the trans-isomer.

The distinct spatial arrangement of these isomers leads to different physical properties and, crucially, different reactivity profiles. smolecule.com

Table 1: Isomers of this compound

| Isomer Name | Systematic IUPAC Name | Trivial Name | Configuration of Priority Groups |

| (Z)-2-Bromovinyl ethyl ether | (1Z)-1-Bromo-2-ethoxyethene | cis-1-Bromo-2-ethoxyethene | Same Side |

| (E)-2-Bromovinyl ethyl ether | (1E)-1-Bromo-2-ethoxyethene | trans-1-Bromo-2-ethoxyethene | Opposite Sides |

Stereoselective Synthesis of this compound Isomers

The ability to selectively synthesize either the (E) or (Z) isomer of this compound is critical for its application in organic synthesis. Various methods have been developed to control the stereochemical outcome of the synthesis.

One common approach involves the bromination of ethoxyethene. Controlling the reaction conditions, such as temperature and solvent, can influence the isomeric ratio of the product. For instance, the addition of bromine to 2-ethoxyethene in a solvent like carbon tetrachloride at low temperatures is a method used to favor the formation of the (Z)-isomer. smolecule.com

Another strategy is the stereoselective synthesis from acetylene (B1199291). A study on the bromoboration of acetylene with tribromoborane (BBr3) showed that the initial addition product, dibromo(2-bromovinyl)borane, is formed as a mixture of Z and E isomers. Subsequent reaction with diethyl ether and then pinacol (B44631) can yield the corresponding boronate esters with a specific Z/E ratio, which can be influenced by reaction conditions. muni.cz

Furthermore, general methods for the stereoselective synthesis of Z-enol ethers have been developed using vinylbenziodoxolone (VBX) reagents. These methods involve the stereoselective addition of an O-nucleophile to an alkynyl reagent, followed by a palladium-catalyzed cross-coupling, providing a pathway to Z-enol ethers with high stereoselectivity. rsc.org The separation of pre-existing mixtures of cis- and trans-isomers through careful fractional distillation is also a viable, albeit non-synthetic, approach to obtaining the pure isomers. researchgate.net

Table 2: Selected Stereoselective Synthesis Approaches

| Precursor(s) | Reagents | Key Condition | Predominant Isomer |

| Ethoxyethene | Br2 | Low Temperature | (Z) |

| Acetylene, BBr3 | 1. Diethyl ether 2. Pinacol | Controlled addition | Mixture of (Z) and (E) |

| Alkynyl Benziodoxolone | O-Nucleophile (e.g., ethanol), Pd catalyst | Cesium carbonate catalysis | (Z) |

Impact of Stereochemistry on Reactivity and Product Selectivity

The geometric configuration of this compound has a profound impact on its chemical reactivity and the selectivity of the products formed. The different spatial arrangements of the bromine atom and the ethoxy group influence the accessibility of the reactive sites and the stereoelectronic environment of the double bond. smolecule.com

A clear example of this is in elimination reactions. When heated with potassium hydroxide (B78521), the cis-isomer ((Z)-2-bromovinyl ethyl ether) gives a high yield (76%) of ethoxy-acetylene. researchgate.net This reaction proceeds readily via an anti-elimination pathway, where the departing hydrogen and bromine atoms are on opposite sides of the molecule, a conformation that is easily accessible for the cis-isomer. The trans-isomer, under the same conditions, would react much more slowly or require a different, higher-energy pathway.

The stereochemistry also dictates the outcome of coupling reactions. In palladium-catalyzed reactions, the configuration of the vinyl bromide is often retained in the product. For example, the reaction of (Z)-2-bromovinyl ethyl ether with disubstituted acetylenes in the presence of a palladium catalyst and triethylamine (B128534) leads to the formation of fulvenes. researchgate.net The products of this reaction can be subsequently hydrolyzed to yield cyclopentadiene (B3395910) carboxaldehydes, demonstrating a specific synthetic utility for the Z-isomer. researchgate.net Similarly, in nickel-phosphine complex-catalyzed Grignard coupling reactions, the stereochemistry of the β-bromovinyl ethyl ether starting material is crucial for determining the stereochemistry of the resulting functionalized homologation product. capes.gov.br

Table 3: Reactivity Differences of this compound Isomers

| Reaction Type | Isomer | Reagent(s) | Product(s) | Observation |

| Elimination | (Z) / cis | Potassium Hydroxide | Ethoxy-acetylene | High yield (76%) due to favorable anti-elimination. researchgate.net |

| Palladium-catalyzed Coupling | (Z) | Disubstituted acetylenes, Triethylamine, Pd catalyst | Fulvenes | Specific reaction pathway for the Z-isomer. researchgate.net |

| Grignard Coupling | (Z) or (E) | Grignard reagents, Ni-phosphine catalyst | Functionalized alkenes | Product stereochemistry depends on starting isomer stereochemistry. capes.gov.br |

Applications of 2 Bromovinyl Ethyl Ether As a Versatile Synthetic Intermediate

Utilization in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. 2-Bromovinyl ethyl ether serves as an effective two-carbon building block in several important C-C bond-forming reactions.

One significant application is in nickel-catalyzed cross-coupling reactions with Grignard reagents. The β-bromovinyl ethyl ether can smoothly couple with various alkyl and aryl Grignard reagents in the presence of a nickel-phosphine catalyst, such as [Ni(dppp)Cl₂]. capes.gov.br This reaction provides a straightforward, one-step method for the functionalized two-carbon homologation of Grignard reagents, yielding the corresponding substituted vinyl ethers in good yields. capes.gov.br

Another powerful C-C bond-forming method involving this intermediate is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples vinyl halides with terminal alkynes. Research has demonstrated that bromovinyl acetals, which are closely related to and can be derived from precursors like this compound, react efficiently with a diverse range of terminal alkynes. scispace.com The reaction proceeds under mild conditions, typically at room temperature, using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) in the presence of a base such as triethylamine (B128534) (Et₃N). scispace.com This method produces functionalized 1,3-enynes bearing an acetal (B89532) moiety, which are valuable synthetic intermediates themselves. scispace.com

Table 1: Selected Examples of Sonogashira Coupling with Bromovinyl Acetals

| Alkyne Partner | Catalyst System | Conditions | Product Class | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Ethynyltoluene | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, rt | 2-Acetal-1,3-enyne | 87 | scispace.com |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, rt | 2-Acetal-1,3-enyne | 36-87 | scispace.com |

| Cyclopropylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, rt | 2-Acetal-1,3-enyne | 83 | scispace.com |

| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, rt | 2-Acetal-1,3-enyne | 75 | scispace.com |

Precursor for Advanced Organic Scaffolds and Complex Molecules

The reactivity of this compound makes it an excellent starting point for the synthesis of advanced organic scaffolds and complex natural or bioactive products. The functional groups introduced using this reagent can be further manipulated to build intricate molecular structures.

The 2-acetal-1,3-enynes produced from the Sonogashira reaction are highly versatile intermediates. scispace.com For instance, this protocol has been successfully applied to the formal synthesis of a key intermediate for a glucagon (B607659) antagonist, demonstrating its utility in pharmaceutical development. scispace.com The ability to perform this reaction on a multi-gram scale highlights its practical applicability. scispace.com Furthermore, the bromovinyl moiety is a key component in the synthesis of other complex molecules, such as the antiviral agent l-BHDU (β-l-5-[(E)-2-Bromovinyl]-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)), underscoring the importance of this functional group in medicinal chemistry. acs.org

The vinyl bromide functionality can also be converted into other useful groups, such as boronic esters. The (Z)-(2-bromovinyl) group can be used to create building blocks like (Z)-(2-bromovinyl)-MIDA boronate, a stable and versatile reagent that can participate in further cross-coupling reactions to construct complex small molecules. nih.gov MIDA boronates are valued for their stability, ease of handling, and compatibility with a wide range of reaction conditions. nih.gov

Role in the Synthesis of Specific Compound Classes (e.g., Acetylenes, Fulvenes)

This compound is a well-established precursor for the targeted synthesis of specific classes of organic compounds, notably acetylenes and fulvenes.

Acetylenes: The dehydrohalogenation of this compound is a common method for preparing acetylenic ethers (alkoxyacetylenes). Treatment with a strong base eliminates hydrogen bromide to form the corresponding alkyne. For example, reacting this compound with lithium amide in liquid ammonia (B1221849), followed by alkylation with an alkylating agent like diethyl sulfate (B86663), produces substituted acetylenic ethers such as 1-ethoxy-1-butyne (B79695) in moderate yields. orgsyn.org An alternative procedure involves heating β-bromovinyl ethyl ether with potassium hydroxide (B78521) to yield ethoxyacetylene. orgsyn.orgresearchgate.net These acetylenic ethers are themselves useful reagents in organic synthesis. orgsyn.org

Table 2: Synthesis of Acetylenic Ethers from this compound

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| 1. Lithium amide; 2. Diethyl sulfate | 1-Ethoxy-1-butyne | ~55 | orgsyn.org |

| Potassium hydroxide | Ethoxyacetylene | 60-66 | orgsyn.org |

Fulvenes: Fulvenes are a class of unsaturated cyclic compounds that have been studied for their unique electronic and optical properties. researchgate.net this compound has been utilized in a palladium-catalyzed synthesis of highly substituted fulvenes. The reaction of (Z)-2-bromovinyl ethyl ether with disubstituted acetylenes in the presence of a palladium catalyst and triethylamine at elevated temperatures produces penta- or hexa-substituted fulvenes. researchgate.netresearchgate.net These fulvene (B1219640) products can be subsequently hydrolyzed to yield cyclopentadiene (B3395910) carboxaldehydes, further demonstrating the role of this compound as a precursor to other functionalized molecules. researchgate.netresearchgate.net

Table 3: Synthesis of Fulvenes from this compound

| Reactants | Catalyst | Product Class | Reference |

|---|---|---|---|

| (Z)-2-Bromovinyl ethyl ether, Disubstituted acetylene (B1199291) | Palladium complex | Substituted Fulvene | researchgate.net, researchgate.net |

| Fulvene from above reaction, H₂O/Acid | - | Cyclopentadiene carboxaldehyde | researchgate.net, researchgate.net |

Theoretical and Computational Studies of 2 Bromovinyl Ethyl Ether

Electronic Structure Analysis and Molecular Orbital Theory

A comprehensive electronic structure analysis of 2-bromovinyl ethyl ether using methods like Density Functional Theory (DFT) or ab initio calculations would provide valuable insights into its molecular properties. Such studies would typically involve the calculation and visualization of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity, particularly its behavior as a nucleophile or electrophile.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for various reactions, such as electrophilic additions to the double bond or nucleophilic substitution at the vinylic carbon. A key aspect of these studies is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate.

Prediction of Reactivity and Selectivity through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, these calculations could be used to predict its regioselectivity in reactions like hydrohalogenation or its stereoselectivity in cycloaddition reactions.

Various theoretical models and reactivity indices, derived from the electronic structure, can be employed for these predictions. For example, the relative energies of different transition states leading to various products can be calculated to predict the major product of a reaction. Fukui functions and local softness indices can be used to predict the most reactive sites within the molecule for nucleophilic or electrophilic attack. While these are powerful predictive tools, their specific application to this compound to predict its reactivity and selectivity in various chemical transformations has not been documented in available scientific reports.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for 2-Bromovinyl Ethyl Ether Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is primarily focused on transition-metal catalysis, which allows for precise and efficient transformations of the carbon-bromine bond and the vinyl ether moiety.

One promising area of research is the use of palladium catalysts for carbon-carbon and carbon-heteroatom bond formation. While studies specifically on this compound are limited, research on analogous compounds such as (Z)-2-bromovinyl phenyl ethers has demonstrated the efficacy of palladium-catalyzed intramolecular C-H bond functionalization. acs.org This type of reaction, which leads to the formation of benzo[b]furans, highlights the potential of this compound to act as a precursor to complex heterocyclic systems. acs.org The development of catalysts that can achieve high yields and stereoselectivity in these transformations is a key objective.

Another significant area of development is the palladium-catalyzed synthesis of functionalized vinyl ethers through transetherification. academie-sciences.fr This method allows for the exchange of the ethyl group in this compound with other functional groups, providing access to a wide range of novel monomers for polymerization and building blocks for organic synthesis. The optimization of these catalytic systems, including the choice of ligands and reaction conditions, is an active area of investigation. academie-sciences.fr

Interactive Table: Catalyst Performance in Transformations of Related Vinyl Ethers.

| Catalyst/Ligand System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | (Z)-2-Bromovinyl phenyl ether | 2-Substituted benzo[b]furan | 75-85 | acs.org |

| Pd(OAc)₂ / 1,10-Phenanthroline | Furfuryl alcohol + Ethyl vinyl ether | 2-(Vinyloxymethyl)furan | 59 | academie-sciences.fr |

Exploration of Unconventional Reactivity Modes

Beyond traditional cross-coupling reactions, researchers are beginning to explore the unconventional reactivity of vinyl ethers, which can be extrapolated to this compound. The electron-rich double bond of the vinyl ether moiety, in conjunction with the electronic effects of the bromine substituent, can lead to unique chemical behavior.

One area of interest is the participation of vinyl ethers in cycloaddition reactions. For instance, ethyl vinyl ether has been shown to undergo polar [4+ + 2] cycloaddition reactions with 2-azabutadienyl cations in the gas phase. nih.gov The presence of a bromine atom in this compound could significantly influence the electronics of the double bond, potentially altering the feasibility and outcome of such cycloadditions. Investigating these reactions could open up new avenues for the synthesis of novel cyclic and heterocyclic compounds.

The development of enzymatic transformations for vinyl ethers also represents a new frontier. While the acid-lability of vinyl ethers has traditionally limited their use with conventional acid catalysts, enzymes like Candida antarctica lipase (B570770) B have been successfully used to synthesize bifunctional vinyl ether esters from vinyl ether alcohols and carboxylic acids. nih.gov This approach avoids the harsh conditions that can degrade the vinyl ether functionality. Applying enzymatic catalysis to transformations involving this compound could provide a green and highly selective method for synthesizing novel functional molecules.

Potential for Applications in Advanced Chemical Synthesis and Materials Science

The unique bifunctional nature of this compound, possessing both a reactive vinyl group and a carbon-bromine bond, makes it a promising candidate for applications in advanced chemical synthesis and materials science.

In the realm of advanced chemical synthesis, this compound can serve as a versatile building block. Its ability to participate in reactions such as Heck and Suzuki couplings via the C-Br bond, while retaining the vinyl ether moiety for subsequent transformations, allows for the construction of complex molecular architectures. The synthesis of marine polycyclic ether natural products, for example, often involves the assembly of complex oxygenated frameworks, a field where building blocks with the functionality of this compound could prove valuable. mdpi.com

In materials science, the primary potential of this compound lies in its use as a functional monomer in polymerization reactions. Vinyl ethers are known to undergo cationic polymerization to produce poly(vinyl ether)s, which have applications as adhesives, coatings, and inks. google.comradtech.orgspsj.or.jp The incorporation of a bromine atom into the polymer backbone through the use of this compound would result in a functional polymer that can be further modified. This "post-polymerization modification" is a powerful tool for creating materials with tailored properties. For example, the bromine atoms could serve as handles for grafting other polymer chains or for introducing specific functional groups to alter the material's surface properties, degradability, or biocompatibility. acs.org This approach is analogous to the development of polyphosphoesters with vinyl ether side chains that serve as templates for multiple conjugation chemistries. acs.org

The development of vinyl ether-functionalized oligomers for radiation-curable coatings is another area where this compound could find application. google.com These materials polymerize rapidly upon exposure to UV or electron-beam radiation, forming highly cross-linked networks. The presence of bromine in such a system could potentially enhance properties like flame retardancy or provide sites for further chemical functionalization of the cured material.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-bromovinyl ethyl ether, and how can its purity be validated?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous brominated ethers (e.g., ethyl 2-bromovinyl ether) are synthesized via bromination of vinyl ether precursors. For example, radical-mediated bromination or electrophilic addition using brominating agents (e.g., N-bromosuccinimide) under controlled conditions may be employed. Post-synthesis, purity can be validated using gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its bromine and ether functional groups, this compound is likely flammable and reactive. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to inhibit peroxide formation, a common hazard in ethers .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) and acids/alkalis to prevent explosive reactions .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Accelerated stability studies can be conducted by exposing the compound to stressors like elevated temperatures (40–60°C), UV light, or humidity. Degradation products (e.g., peroxides) are quantified using iodometric titration or HPLC with UV detection. For structural stability, periodic FT-IR and NMR analyses track functional group integrity, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .

Advanced Research Questions

Q. What role does this compound play in radical-mediated cyclization reactions, and how can reaction efficiency be optimized?

- Methodological Answer : In the Corey–Fuchs synthesis, ethyl 2-bromovinyl ether acts as a radical acceptor, enabling allylation or cyclization steps. For example, under radical initiators (e.g., AIBN) and allyltributyltin, it facilitates C–C bond formation. Optimization involves:

- Solvent Selection : Use non-polar solvents (e.g., toluene) to stabilize radical intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst Tuning : Adjust initiator concentrations (0.5–2 mol%) to enhance yield .

Q. What advanced analytical techniques are suitable for detecting trace peroxides in aged this compound?

- Methodological Answer : Peroxide formation, a critical stability concern, is monitored via:

- Iodometric Titration : Quantifies hydroperoxides by iodine liberation (detection limit: 0.1–10 ppm).

- HPLC-UV/Vis : Uses pre-column derivatization with triphenylphosphine to convert peroxides to detectable oxides.

- Raman Spectroscopy : Identifies peroxide-specific O–O stretching bands (~800 cm⁻¹) without sample destruction .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure to predict sites of electrophilic/nucleophilic attack. Solvent effects are incorporated using the polarizable continuum model (PCM). Kinetic studies via transition-state analysis (e.g., Eyring equation) estimate activation energies for bromine displacement or radical pathways. Experimental validation through kinetic isotope effects (KIEs) or Hammett plots refines computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.